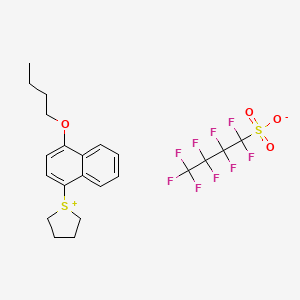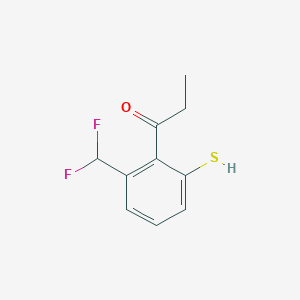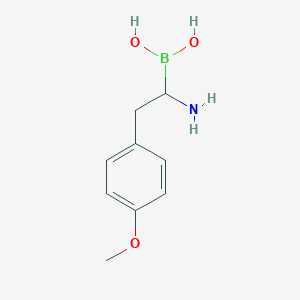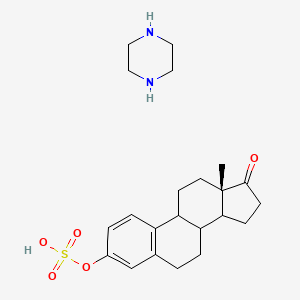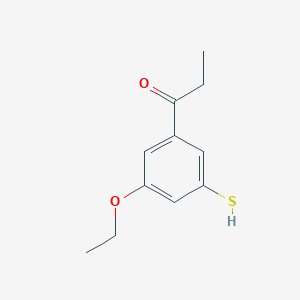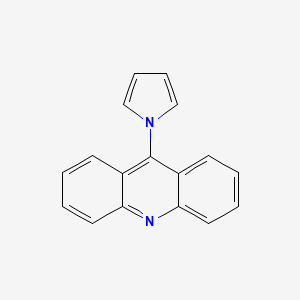
N-Methyl-L-alanine 2,2,2-Trichloroethyl EsterHydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-L-alanine 2,2,2-Trichloroethyl EsterHydrobromide is a chemical compound with the molecular formula C6H11BrCl3NO2 and a molecular weight of 315.41 g/mol . This compound is known for its unique structure, which includes a trichloroethyl ester group and a hydrobromide salt. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of N-Methyl-L-alanine 2,2,2-Trichloroethyl EsterHydrobromide typically involves the esterification of N-Methyl-L-alanine with 2,2,2-trichloroethanol in the presence of a strong acid catalyst, followed by the addition of hydrobromic acid to form the hydrobromide salt . The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
N-Methyl-L-alanine 2,2,2-Trichloroethyl EsterHydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents, strong acids or bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-Methyl-L-alanine 2,2,2-Trichloroethyl EsterHydrobromide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is used in studies involving enzyme inhibition and protein modification.
作用機序
The mechanism of action of N-Methyl-L-alanine 2,2,2-Trichloroethyl EsterHydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroethyl ester group can undergo hydrolysis, releasing the active N-Methyl-L-alanine moiety, which can then interact with biological targets. The hydrobromide salt form enhances its solubility and stability, facilitating its use in various applications .
類似化合物との比較
N-Methyl-L-alanine 2,2,2-Trichloroethyl EsterHydrobromide can be compared with similar compounds such as:
N-Methyl-L-alanine Ethyl Ester: This compound lacks the trichloroethyl group, resulting in different chemical properties and reactivity.
N-Methyl-L-alanine Methyl Ester: Similar to the ethyl ester, this compound has a simpler ester group, affecting its stability and reactivity.
L-Alanine 2,2,2-Trichloroethyl Ester: This compound lacks the N-methyl group, leading to different biological activity and applications.
The uniqueness of this compound lies in its combination of the trichloroethyl ester group and the hydrobromide salt, which confer specific chemical and biological properties that are valuable in research and industrial applications.
特性
分子式 |
C6H11BrCl3NO2 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
2,2,2-trichloroethyl (2S)-2-(methylamino)propanoate;hydrobromide |
InChI |
InChI=1S/C6H10Cl3NO2.BrH/c1-4(10-2)5(11)12-3-6(7,8)9;/h4,10H,3H2,1-2H3;1H/t4-;/m0./s1 |
InChIキー |
VBGQEGYLDKODBX-WCCKRBBISA-N |
異性体SMILES |
C[C@@H](C(=O)OCC(Cl)(Cl)Cl)NC.Br |
正規SMILES |
CC(C(=O)OCC(Cl)(Cl)Cl)NC.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B14062184.png)
![Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14062189.png)

